An In-depth Technical Guide to the Physicochemical and Pharmacological Profile of N,N-dipropyl-2-methyl-3-nitrophenylethanamine
An In-depth Technical Guide to the Physicochemical and Pharmacological Profile of N,N-dipropyl-2-methyl-3-nitrophenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N,N-dipropyl-2-methyl-3-nitrophenylethanamine is a novel chemical entity with no readily available data in the public domain. This guide is a predictive and methodological framework based on the analysis of structurally related phenylethylamine analogs. All quantitative data presented herein are hypothetical and for illustrative purposes, intended to guide experimental design.
Introduction
Phenylethylamines are a well-established class of compounds with significant neuromodulatory and psychoactive properties, primarily through their interaction with monoamine neurotransmitter systems. The introduction of specific substituents onto the phenyl ring and the amine terminus can profoundly influence their pharmacological profile, including receptor affinity, selectivity, and functional activity. This document outlines the predicted chemical properties and a proposed research framework for the characterization of the novel compound, N,N-dipropyl-2-methyl-3-nitrophenylethanamine.
Predicted Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Predicted Physicochemical Data for N,N-dipropyl-2-methyl-3-nitrophenylethanamine
| Property | Predicted Value | Method of Prediction / Notes |
| Molecular Formula | C₁₅H₂₄N₂O₂ | Calculated from structure |
| Molecular Weight | 264.36 g/mol | Calculated from structure |
| Appearance | Yellowish oil or low-melting solid | Based on similar nitro-substituted phenylethylamines |
| Boiling Point | > 300 °C (decomposes) | Estimated based on related structures |
| Melting Point | 45-55 °C | Hypothetical range |
| pKa (amine) | 8.5 - 9.5 | Estimated based on the dipropylamine moiety |
| LogP | 3.5 - 4.5 | Estimated based on lipophilicity of substituents |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | Predicted based on nonpolar nature |
Proposed Synthetic and Analytical Protocols
The following protocols are proposed for the synthesis, purification, and analytical confirmation of N,N-dipropyl-2-methyl-3-nitrophenylethanamine.
Synthetic Protocol: Reductive Amination
A plausible synthetic route involves the reductive amination of a corresponding phenylacetone precursor.
Experimental Workflow: Synthesis and Purification
Caption: Synthetic and purification workflow for N,N-dipropyl-2-methyl-3-nitrophenylethanamine.
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Reaction Setup: To a solution of 2-methyl-3-nitrophenylacetone (1.0 eq) in dichloromethane (DCM), add N,N-dipropylamine (1.2 eq).
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Reductive Amination: Stir the mixture for 1 hour at room temperature, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
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Reaction Monitoring: Allow the reaction to proceed for 24 hours, monitoring by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Structural Confirmation
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic, benzylic, and propyl protons with appropriate splitting patterns and integrations. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating >95% purity. |
Predicted Pharmacological Profile and In Vitro Evaluation
The pharmacological activity of N,N-dipropyl-2-methyl-3-nitrophenylethanamine is predicted to be centered around monoaminergic systems. The following experimental workflow outlines a standard screening cascade.
Experimental Workflow: In Vitro Pharmacological Screening
Caption: Workflow for in vitro pharmacological characterization.
Receptor Binding Assays
Radioligand binding assays are essential to determine the affinity of the compound for various G-protein coupled receptors (GPCRs) and transporters.
Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor
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Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor.
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Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1% BSA at pH 7.4.
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Competition Assay: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of N,N-dipropyl-2-methyl-3-nitrophenylethanamine.
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Incubation: Incubate at room temperature for 1 hour.
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Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Table 3: Predicted Receptor Binding Affinities (Ki, nM)
| Receptor Target | Predicted Ki (nM) | Rationale |
| 5-HT₂ₐ Receptor | 10 - 100 | The phenylethylamine scaffold is a common motif for 5-HT₂ₐ ligands. |
| Dopamine D₂ Receptor | 50 - 500 | Potential for cross-reactivity with dopaminergic systems. |
| Norepinephrine Transporter (NET) | > 1000 | The N,N-dipropyl substitution may reduce affinity for monoamine transporters. |
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
Protocol: Calcium Flux Assay for 5-HT₂ₐ Receptor
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Cell Culture: Plate cells expressing the 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.
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Compound Addition: Add varying concentrations of N,N-dipropyl-2-methyl-3-nitrophenylethanamine.
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Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.
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Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Predicted Signaling Pathways
Based on the predicted affinity for the 5-HT₂ₐ receptor, N,N-dipropyl-2-methyl-3-nitrophenylethanamine may modulate downstream signaling cascades.
Signaling Pathway: 5-HT₂ₐ Receptor Activation
Caption: Gq-coupled signaling cascade initiated by 5-HT₂ₐ receptor activation.
Conclusion
This document provides a predictive framework for the synthesis, characterization, and pharmacological evaluation of the novel compound N,N-dipropyl-2-methyl-3-nitrophenylethanamine. The proposed methodologies are based on established principles in medicinal chemistry and pharmacology. Experimental validation is required to confirm these predictions and to fully elucidate the compound's properties. The structural motifs suggest a potential interaction with the serotonergic system, particularly the 5-HT₂ₐ receptor, warranting further investigation into its therapeutic potential.
